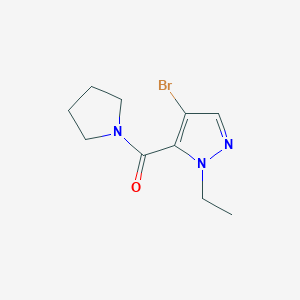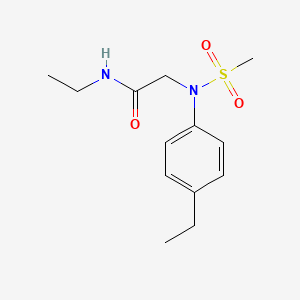
4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole, also known as BPC-157, is a synthetic peptide that has been gaining attention in recent years due to its potential therapeutic applications. It was first isolated from human gastric juice and has been found to have a number of beneficial effects on the body, including promoting healing and reducing inflammation.
Mécanisme D'action
Further research is needed to fully understand the mechanisms by which 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole exerts its therapeutic effects, which could lead to the development of more effective therapies.
- Novel applications: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been investigated primarily for its effects on wound healing and tissue repair, but it may have other potential applications in areas such as cancer therapy or neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has a number of advantages and limitations for use in laboratory experiments. Some of the key advantages include:
- High purity: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole can be synthesized using SPPS techniques, which allows for the production of highly pure peptide samples.
- Versatility: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has a wide range of potential therapeutic applications, making it a useful tool for investigating a variety of biological processes.
- Low toxicity: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole appears to have low toxicity, with few reported side effects.
Some of the limitations of using 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole in laboratory experiments include:
- Limited availability: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole is not widely available, which can make it difficult to obtain for research purposes.
- Limited understanding of mechanism of action: While 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been shown to have a number of beneficial effects, the exact mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are a number of potential future directions for research on 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole. Some of the most promising areas of investigation include:
- Clinical trials: While 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has shown promise in animal studies, more research is needed to determine its safety and efficacy in humans.
- Combination therapies: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole may be effective in combination with other therapies, such as growth factors or stem cell therapies, to enhance tissue repair and regeneration.
-
Applications De Recherche Scientifique
4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of contexts. Some of the most promising areas of research include:
- Wound healing: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been shown to promote healing in a variety of tissues, including skin, muscle, and bone. It appears to accelerate the formation of new blood vessels and increase the production of growth factors that are essential for tissue repair.
- Inflammation: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been found to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory molecules that can contribute to tissue damage.
- Gut health: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been shown to protect against damage to the gastrointestinal tract, reducing the severity of ulcers and other digestive disorders.
- Neurological disorders: 4-bromo-1-ethyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazole has been found to have neuroprotective effects, reducing the damage caused by stroke, traumatic brain injury, and other neurological conditions.
Propriétés
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDRBWBADMXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4778032.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4778053.png)


![2-[(methylsulfonyl)(phenyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4778063.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxy-2-naphthamide](/img/structure/B4778071.png)


![N-isopropyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4778089.png)
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778115.png)
![ethyl 4-methyl-2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4778120.png)
![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4778127.png)
![ethyl {[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B4778129.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4778133.png)